1-[(1E)-1-Hexenyl]cyclohexanol
Description
Contextualization within Cyclohexanol (B46403) Derivatives and Unsaturated Alcohols
Cyclohexanol and its derivatives are fundamental building blocks in organic chemistry. chegg.com Cyclohexanol itself is a secondary alcohol that serves as a precursor in the industrial production of materials like nylon. chegg.com The derivatives of cyclohexanol are a broad class of compounds where the cyclohexane (B81311) ring is functionalized with various substituents, leading to a wide range of chemical and physical properties. vaia.com These compounds are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. vaia.com
Unsaturated alcohols are organic compounds that contain both a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond. nih.gov The presence of both functional groups makes them highly reactive and versatile intermediates in organic synthesis. nih.gov They can undergo reactions typical of alcohols, such as oxidation and esterification, as well as reactions characteristic of alkenes, like addition and polymerization. α,β-Unsaturated alcohols, in particular, are important precursors for the synthesis of a variety of fine chemicals, including fragrances and pharmaceuticals.
1-[(1E)-1-Hexenyl]cyclohexanol is a tertiary unsaturated alcohol. It combines the cyclic structure of a cyclohexanol derivative with the reactivity of an unsaturated alcohol, making it a molecule with significant potential in synthetic organic chemistry.
Significance in Organic Synthesis and Methodological Development
The significance of this compound in organic synthesis stems from its nature as a tertiary allylic alcohol. This class of compounds is a valuable scaffold for the construction of more complex molecules. The hydroxyl group can be a directing group for subsequent reactions or can be replaced to introduce other functionalities. The double bond, with its defined (E)-stereochemistry, allows for stereoselective transformations.
While specific, large-scale industrial applications of this compound are not widely documented, its structure lends itself to several key synthetic strategies. A common and powerful method for the synthesis of tertiary alcohols is the Grignard reaction. masterorganicchemistry.comvaia.com In the case of this compound, this would likely involve the reaction of cyclohexanone (B45756) with a (1E)-1-hexenyl Grignard reagent (e.g., (1E)-1-hexenylmagnesium bromide). chegg.comvaia.com This approach allows for the direct formation of the carbon skeleton of the target molecule.
The development of stereoselective methods for the synthesis of allylic alcohols is an active area of research in organic chemistry. organic-chemistry.org The ability to control the geometry of the double bond, as in the (E)-configuration of this compound, is crucial for the synthesis of stereochemically complex natural products and pharmaceuticals. Methodologies that can reliably produce such structures are of great interest to the synthetic community. For instance, modifications of the Julia olefination have been shown to produce (E)-alkenes with high stereoselectivity. organic-chemistry.org
Furthermore, this compound is noted for its use in the fragrance and flavor industries, which points to its potential as a synthetic target and a building block for other commercially relevant molecules. nih.gov
Structural Features and Stereochemical Considerations of this compound
The structure of this compound presents interesting stereochemical features that are critical to its chemical identity and reactivity.
A chiral center is a carbon atom that is attached to four different groups. The carbon atom of the cyclohexanol ring that is bonded to both the hydroxyl group and the (1E)-1-hexenyl group is a chiral center. The four different groups attached to this carbon are:
The hydroxyl (-OH) group.
The (1E)-1-hexenyl group.
One pathway around the cyclohexyl ring.
The other pathway around the cyclohexyl ring.
Because these two pathways within the ring are not identical from the perspective of this carbon, it is considered a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers. The synthesis of a single enantiomer would require an asymmetric synthesis or the resolution of a racemic mixture.
The "(1E)" designation in the name of the compound refers to the geometry of the double bond in the hexenyl side chain. Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For the double bond in the 1-hexenyl group, the substituents on each carbon of the double bond are assigned a priority.
On the carbon attached to the cyclohexanol ring, the cyclohexanol group has a higher priority than the hydrogen atom.
On the adjacent carbon of the double bond, the butyl group has a higher priority than the hydrogen atom.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34678-40-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
InChI Key |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/C1(CCCCC1)O |
Canonical SMILES |
CCCCC=CC1(CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 1e 1 Hexenyl Cyclohexanol and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward access to the target molecule's carbon skeleton, typically by forming the key carbon-carbon bond at the hydroxyl-bearing carbon.
The most common and direct method for synthesizing 1-[(1E)-1-Hexenyl]cyclohexanol is through the nucleophilic addition of an organometallic reagent to cyclohexanone (B45756). masterorganicchemistry.com This class of reactions involves the attack of a carbon-based nucleophile on the electrophilic carbonyl carbon of cyclohexanone, followed by an acidic workup to protonate the resulting alkoxide intermediate. masterorganicchemistry.commasterorganicchemistry.com
Grignard reagents and organolithium reagents are the most frequently employed for this purpose. libretexts.org For instance, (1E)-1-hexenylmagnesium bromide, a Grignard reagent, can be reacted with cyclohexanone to form the desired tertiary alcohol. pearson.comvaia.comyoutube.com The reaction proceeds via a nucleophilic attack of the hexenyl group on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then hydrolyzed to yield the final product. youtube.com Similarly, (1E)-1-hexenyllithium can be used, often providing similar or complementary reactivity. masterorganicchemistry.comlibretexts.org
The general mechanism involves two key steps:
Nucleophilic Attack: The organometallic reagent (R-M, where R is the (1E)-1-hexenyl group and M is MgBr or Li) adds to the carbonyl group. masterorganicchemistry.com The carbon-metal bond is highly polarized, making the carbon atom nucleophilic enough to attack the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Acidic Workup: A dilute acid (such as H₃O⁺) is added to the reaction mixture to protonate the negatively charged oxygen atom, yielding the neutral tertiary alcohol. masterorganicchemistry.com
While highly effective for constructing the carbon framework, these methods are generally not stereoselective and will produce a racemic mixture of the chiral alcohol unless a chiral substrate or catalyst is employed. The steric bulk of the nucleophile can sometimes influence the reaction; for example, the reaction of the very bulky tert-butylmagnesium bromide with cyclohexanone gives a very low yield of the addition product, with the Grignard reagent acting as a base instead. chegg.com
Table 1: Representative Carbonyl Addition Reactions for Tertiary Cyclohexanol (B46403) Synthesis
| Carbonyl Compound | Organometallic Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Cyclohexanone | Methylmagnesium bromide | 1-Methylcyclohexanol | 1. Diethyl ether or THF; 2. H₃O⁺ workup | vaia.com |
| Cyclohexanone | Phenyllithium | 1-Phenylcyclohexanol | 1. Diethyl ether; 2. H₃O⁺ workup | masterorganicchemistry.com |
| Cyclohexanone | (1E)-1-Hexenylmagnesium bromide | This compound | 1. THF; 2. H₃O⁺ workup | libretexts.orgyoutube.com |
| Ketone | Aryl Olefin / AlCl₃ / Cp₂TiCl₂ | Aryl-substituted tertiary alcohol | One-pot reaction in THF | mdpi.com |
An alternative direct synthesis involves the hydration of an alkene precursor, specifically 1-[(1E)-1-hexenyl]cyclohexene. In this approach, water is added across the double bond within the cyclohexene (B86901) ring.
Acid-catalyzed hydration is a classic method for converting alkenes to alcohols. ucla.edu The reaction is initiated by the protonation of the alkene double bond by a strong acid (e.g., H₂SO₄) to form a carbocation intermediate. youtube.com According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation. For 1-[(1E)-1-hexenyl]cyclohexene, protonation of the double bond will generate a stable tertiary carbocation at the C1 position of the ring. A water molecule then acts as a nucleophile, attacking the carbocation. youtube.com Subsequent deprotonation of the oxonium ion by water or a conjugate base yields the target tertiary alcohol, this compound. youtube.com This process is reversible, and the position of the equilibrium can be influenced by the reaction conditions. libretexts.org
Stereoselective and Enantioselective Synthesis
To control the stereochemistry at the newly formed chiral center, more sophisticated synthetic strategies are required. These methods aim to produce one enantiomer or diastereomer in preference to the other.
One established method for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org
In the context of synthesizing a chiral analogue of this compound, a chiral auxiliary could be attached to the cyclohexanone precursor. For example, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and addition reactions. wikipedia.orgsigmaaldrich.comsioc-journal.cn The bulky auxiliary blocks one face of the molecule, forcing the incoming nucleophile (such as the hexenyl group) to attack from the less sterically hindered face, thereby creating a new stereocenter with a predictable configuration. youtube.com
Substrate control is another strategy where an existing stereocenter on the starting material dictates the stereochemical outcome of the reaction. For nucleophilic additions to substituted cyclohexanones, the stereochemistry is influenced by a balance of steric hindrance and electronic effects. researchgate.net Models such as the Felkin-Ahn model help predict whether the nucleophile will attack from the more or less hindered face of the carbonyl group, relative to the existing substituents on the ring. youtube.com
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Example Compound | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric aldol (B89426) and alkylation reactions | wikipedia.orgsigmaaldrich.com |
| Ephedrine Derivatives | (1R,2S)-(−)-Ephedrine | Asymmetric alkylations and reductions | sigmaaldrich.com |
| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | sigmaaldrich.com |
| Camphor Derivatives | (1S)-(+)-Camphor-10-sulfonic acid | Chiral proton source and resolving agent | sigmaaldrich.com |
Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products. This approach utilizes a small amount of a chiral catalyst to create a chiral reaction environment, which biases the formation of one enantiomer over the other. nih.govrsc.org This can be achieved through organocatalysis or transition metal catalysis.
Transition metal catalysts have been extensively developed for the stereoselective synthesis of alcohols. rsc.orgresearchgate.net These methods often involve the direct activation of substrates in the presence of a chiral ligand-metal complex. scispace.com For the synthesis of tertiary allylic alcohols like this compound, several transition metal-based systems are relevant.
Palladium Catalysis: Palladium complexes are well-known for catalyzing a wide range of stereoselective reactions, including allylic substitutions and additions. rsc.orgnih.gov The asymmetric synthesis of chiral cycloalkenone derivatives, which can be precursors to tertiary alcohols, has been demonstrated using palladium-catalyzed desymmetrization reactions. rsc.org
Copper Catalysis: Copper-based catalysts, often in the form of cuprates, can be used for the regio- and stereospecific alkylation of allylic substrates. researchgate.net These reactions can proceed with high stereoselectivity to generate products with defined alkene geometry.
Titanium and Other Metals: Other transition metals have also been employed. For example, a titanocene (B72419) dichloride (Cp₂TiCl₂)-catalyzed method has been developed for the one-pot synthesis of tertiary alcohols from ketones and olefins, demonstrating the versatility of transition metal catalysis in C-C bond formation. mdpi.com
These catalytic processes offer an efficient and atom-economical route to chiral molecules, as only a substoichiometric amount of the chiral catalyst is needed to generate large quantities of the enantiomerically enriched product. researchgate.net
Table 3: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Alcohols
| Catalyst System | Reaction Type | Substrates | Stereoselectivity | Reference |
|---|---|---|---|---|
| Palladium / Chiral Ligand | Oxidative Desymmetrization | meso-Dibenzoates | Excellent ee | rsc.org |
| Copper / Chiral Ligand | Regiodivergent Allylic Alkylation | Allylic carbonates, Grignard reagents | High E-alkene selectivity | researchgate.net |
| Cobalt / Photocatalyst | Reductive Coupling | Internal alkynes, Aldehydes | Excellent regio-, stereo-, and enantioselectivity | organic-chemistry.org |
| Cp₂TiCl₂ | Tertiary Alcohol Synthesis | Ketones, Aryl olefins, AlCl₃ | Yields up to 76% (stereoselectivity not specified) | mdpi.com |
Asymmetric Catalysis in the Formation of Stereocenters
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules like tertiary allylic alcohols. nih.gov These methods often rely on the use of small organic molecules, such as chiral amines or Brønsted acids, to catalyze reactions with high levels of stereocontrol. nih.govnih.gov
While specific organocatalytic routes to this compound are not extensively detailed in the literature, general strategies for the asymmetric synthesis of chiral tertiary alcohols are applicable. One such strategy is the organocatalytic asymmetric aldol reaction. For instance, the reaction between hydroxyacetone (B41140) and β,γ-unsaturated α-keto esters, catalyzed by a chiral amine like 9-amino-9-deoxy-epi-cinchonine, can produce adducts containing a chiral tertiary alcohol with high yields and excellent enantioselectivities. acs.org A similar approach could be envisioned for the synthesis of this compound by reacting cyclohexanone with an appropriate hexenyl-containing aldehyde or ketone precursor.
Another relevant organocatalytic method involves the addition of organolithium reagents to ketones, which can be performed even in aqueous media under aerobic conditions when combined with the organocatalytic oxidation of a secondary alcohol to the required ketone in a tandem protocol. rsc.org Furthermore, chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), have proven effective in catalyzing formal cycloaddition reactions to generate complex chiral structures, suggesting their potential utility in stereoselective additions to a cyclohexanone core. nih.gov
Chiral Resolution Techniques
Since many synthetic routes yield racemic mixtures of tertiary allylic alcohols, chiral resolution is a critical step for obtaining enantiomerically pure compounds. Kinetic resolution (KR) is a prominent technique for this purpose. acs.org
Catalytic Kinetic Resolution: Non-enzymatic methods often employ chiral catalysts to selectively react with one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantioenriched alcohol. Chiral phosphoric acids (CPAs) have been successfully used in the kinetic resolution of tertiary allylic alcohols. acs.orgrsc.org These catalysts can mediate intramolecular substitution reactions, converting one enantiomer into a different product (e.g., a cyclic ether) while leaving the other enantiomer untouched. acs.orgacs.org This approach can achieve high selectivity factors, leading to both the resolved alcohol and a valuable, enantioenriched product. acs.org
| Catalyst System | Substrate Type | Outcome | Selectivity Factor (s) | Reference |
| Chiral Phosphoric Acid | Racemic Tertiary Allylic Diol | Enantioenriched Cyclic Ether & Recovered Alcohol | Up to 120 | acs.org |
| Chiral Bisphosphoric Acid/Ag₂CO₃ | Racemic Tertiary Allylic Alcohol | Enantioenriched Diene Monoepoxide & Recovered Alcohol | "Extremely high" | rsc.org |
| Chiral BINOL-based Alkoxides | Racemic Secondary Allylic Alcohol | Isomerized Chiral Allylic Alcohol | Up to >200 | nih.gov |
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of alcohols due to their high enantioselectivity. mdpi.com Lipases catalyze the acylation of one enantiomer in a racemic mixture, and the resulting ester can be easily separated from the unreacted, enantiopure alcohol. nih.govresearchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) is effective in the dynamic kinetic resolution (DKR) of sterically hindered allylic alcohols when paired with a ruthenium catalyst for in situ racemization of the slower-reacting enantiomer. nih.govpnas.org This DKR process overcomes the 50% theoretical yield limit of standard kinetic resolution. pnas.org Vanadium catalysts have also been paired with lipases for the DKR of allylic alcohols, where the vanadium complex facilitates racemization. mdpi.comorganic-chemistry.org
Synthesis from Precursors with Functionalized Alkenyl Chains
A common and powerful strategy for constructing this compound involves starting with a precursor that already contains the cyclohexanol core and then adding the hexenyl side chain, or vice versa.
Strategies Involving Alkyne Intermediates (e.g., 1-Ethynylcyclohexanol)
A key precursor for this approach is 1-ethynylcyclohexanol, which is readily synthesized by reacting cyclohexanone with an acetylene (B1199291) source, such as sodium acetylide in liquid ammonia (B1221849) or under pressure with a suitable catalyst. wikipedia.orggoogle.com This alkynyl alcohol serves as a versatile handle for introducing the hexenyl moiety. nih.gov
Several methods can be employed to convert the ethynyl (B1212043) group into the desired (1E)-1-hexenyl group:
Hydroboration-Oxidation: Hydroboration of the terminal alkyne with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation, typically with hydrogen peroxide and base, is a classic method for converting alkynes to carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org For a terminal alkyne like 1-ethynylcyclohexanol, this would yield an aldehyde. Subsequent reaction of this aldehyde, for example through a Wittig reaction with a butyl-ylide, would install the remainder of the hexenyl chain. The geometry of the resulting double bond would depend on the specific Wittig reagent and conditions used.
Partial Reduction and Isomerization: The triple bond of 1-ethynylcyclohexanol can be partially reduced to a (Z)-alkene using catalysts like Lindlar's catalyst. The resulting (Z)-1-(1-hexenyl)cyclohexanol could then potentially be isomerized to the desired (E)-isomer.
Carbometalation/Cross-Coupling: Direct addition of an organometallic reagent across the triple bond, followed by quenching or cross-coupling, can install the hexenyl chain in a single step. For example, the reaction could involve a zirconocene-catalyzed carboalumination followed by hydrolysis.
Cross-Coupling and Addition Reactions for Hexenyl Moiety Installation
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org To synthesize the target molecule, 1-ethynylcyclohexanol could be coupled with a 1-halobutane derivative, though this is not a standard Sonogashira reaction which typically involves sp² or sp halides. A more viable Sonogashira approach would involve coupling a vinyl halide, such as (E)-1-bromo-1-butene, with a protected cyclohexanone derivative that has been converted to a terminal alkyne. Alternatively, a reversed strategy could couple 1-bromo-cyclohexene with 1-hexyne (B1330390). Subsequent hydration of the cyclohexene double bond would be required.
| Coupling Partners | Reaction Type | Catalyst System | Product | Reference |
| Terminal Alkyne + Vinyl Halide | Sonogashira Coupling | Pd(0) / Cu(I) | Arylalkyne or Enyne | wikipedia.orglibretexts.org |
| Allylic Alcohol + Aldehyde | Carbonyl Allylation | Pd(0) / SnCl₂ | Homoallylic Alcohol | acs.org |
| Alkyne + Methanol (B129727) | Direct Coupling | Nickel | Allylic Alcohol | nih.gov |
Grignard and Organolithium Additions: A straightforward and classic method involves the addition of a pre-formed hexenyl organometallic reagent to cyclohexanone. For example, reacting (1E)-1-hexenylmagnesium bromide with cyclohexanone would directly yield the desired this compound. The challenge lies in the preparation and stability of the vinyl Grignard reagent.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and improve safety and efficiency. pnas.org
Key Green Chemistry Strategies:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Addition reactions, such as the direct coupling of alkynes and alcohols, are highly atom-economical. nih.govpnas.org
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. Organocatalysis and transition-metal catalysis are prime examples. nih.govnih.gov
Benign Solvents and Conditions: Using safer solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI), and conducting reactions under mild conditions (e.g., room temperature) reduces energy consumption and hazards. organic-chemistry.orgnih.gov
Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as converting glycerol (B35011) to allyl alcohol, can enhance the sustainability of a synthesis. rsc.org
Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents can significantly reduce waste and energy usage. nih.gov The mechanochemical allylation of carbonyls using potassium allyltrifluoroborate is a notable example. nih.gov
For the synthesis of this compound, a greener approach might involve the nickel-catalyzed direct coupling of 1-hexyne and cyclohexanone using a hydrogen source, or a mechanochemical Grignard-type addition. Applying principles like using water as a solvent for cross-coupling reactions or employing highly efficient and recyclable catalysts would align the synthesis with modern standards of sustainable chemistry. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of 1 1e 1 Hexenyl Cyclohexanol
Reactions Involving the Hydroxyl Group
The tertiary alcohol functionality in 1-[(1E)-1-Hexenyl]cyclohexanol is a key site for several important reactions, including dehydration and functional group interconversion.
The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. umass.eduyoutube.comlibretexts.org In the case of this compound, this reaction leads to the formation of various cyclohexene (B86901) derivatives. The reaction involves the elimination of a water molecule, with the hydroxyl group and a hydrogen atom from an adjacent carbon being removed. youtube.com
The dehydration of tertiary alcohols like this compound typically proceeds through an E1 (elimination, unimolecular) mechanism. acs.orgresearchgate.netyoutube.com This pathway involves the formation of a carbocation intermediate, which is the rate-determining step. youtube.com
The mechanism can be described in the following steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). youtube.comyoutube.com This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. youtube.comyoutube.com This carbocation is relatively stable due to the electron-donating effects of the alkyl groups attached to the positively charged carbon.
Deprotonation to Form the Alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. umass.edu This results in the formation of a new pi bond and yields the cyclohexene derivative.
Due to the nature of the carbocation intermediate, rearrangements can occur to form more stable carbocations, although in the case of the tertiary carbocation formed from this compound, significant rearrangement is less likely. The products formed will follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. teachoo.com
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1 | Protonation of the hydroxyl group | Protonated alcohol |
| 2 | Loss of water to form a carbocation | Tertiary carbocation, Water |
| 3 | Deprotonation to form the alkene | Cyclohexene derivative, Regenerated acid catalyst |
The rate and outcome of the dehydration reaction are significantly influenced by the choice of acid catalyst and the reaction conditions.
Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid and phosphoric acid are preferred to minimize side reactions such as substitution. chegg.com The concentration of the acid is also crucial; a high concentration of strong acid favors the E1 pathway. chegg.com
Temperature: Dehydration reactions are typically carried out at elevated temperatures. youtube.com Higher temperatures favor elimination over substitution (SN1) reactions, which are often competitive.
Reaction Control: To drive the equilibrium towards the formation of the alkene product, the products (the alkene and water) are often removed from the reaction mixture by distillation as they are formed. umass.eduyoutube.com This is an application of Le Châtelier's principle. youtube.com
| Parameter | Influence on Dehydration | Typical Conditions |
|---|---|---|
| Acid Catalyst | Initiates the reaction by protonating the hydroxyl group. | Concentrated H₂SO₄ or H₃PO₄ |
| Temperature | Favors elimination over substitution. | Elevated temperatures (heating/reflux) youtube.com |
| Product Removal | Shifts equilibrium to favor product formation. | Distillation of the alkene and water as they form. umass.edu |
The hydroxyl group of this compound can be converted into other functional groups. A common strategy is to transform it into a good leaving group to facilitate nucleophilic substitution or further elimination reactions. nih.gov
One method to achieve this is through the formation of a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, much better than the original hydroxyl group.
Another approach is the conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov These transformations allow for subsequent reactions where the halogen acts as a leaving group.
Dehydration and Elimination Reactions to Form Cyclohexene Derivatives
Reactions Involving the Alkenyl Moiety
The carbon-carbon double bond in the hexenyl side chain is a site of high electron density, making it susceptible to attack by electrophiles.
The most common reactions of alkenes are electrophilic addition reactions, where the pi bond is broken and two new sigma bonds are formed. libretexts.org
A variety of reagents can add across the double bond of the hexenyl group in this compound. These include:
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. msu.edu This is due to the formation of the more stable carbocation intermediate. dalalinstitute.com
Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule. youtube.com
Hydrogenation: The addition of hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst such as palladium, platinum, or nickel, results in the saturation of the alkene to form an alkane. This reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond.
| Reaction | Reagent | Product Type | Key Features |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ | Dihaloalkane | Anti-addition via halonium ion intermediate. youtube.com |
| Hydrohalogenation | HBr, HCl | Haloalkane | Follows Markovnikov's rule. msu.edu |
| Hydration | H₂O, H⁺ catalyst | Alcohol | Follows Markovnikov's rule. youtube.com |
| Hydrogenation | H₂, Metal catalyst (Pd, Pt, Ni) | Alkane | Syn-addition. |
Cyclization Reactions
The presence of the hydroxyl group in proximity to the double bond in this compound allows for intramolecular cyclization reactions, particularly under acidic conditions. These reactions can lead to the formation of spirocyclic ethers.
Under acidic catalysis, the double bond can be protonated to form a secondary carbocation. This carbocation can then be trapped by the intramolecular nucleophilic attack of the tertiary hydroxyl group. Depending on the regioselectivity of the nucleophilic attack (which can be influenced by factors such as ring strain in the transition state), different-sized spirocyclic ethers could be formed. A 6-endo-tet cyclization would lead to a six-membered spirocyclic ether. This type of reaction is analogous to a Prins-type cyclization. wikipedia.orgorganic-chemistry.orgnih.gov
Table 2: Potential Acid-Catalyzed Cyclization Products
| Reaction Type | Catalyst | Plausible Product | Key Features |
| Intramolecular Hydroalkoxylation | H₂SO₄ or TsOH | Spirocyclic ether | Formation of a C-O bond, potential for stereoisomers |
Data based on general principles of acid-catalyzed cyclizations. youtube.com
Cleavage and Functionalization of the Alkenyl Chain
The carbon-carbon double bond of the hexenyl chain can be cleaved to yield smaller carbonyl-containing molecules. Ozonolysis is a powerful method for this transformation. wikipedia.org The reaction involves treating the alkene with ozone (O₃) to form an unstable molozonide, which rearranges to a more stable ozonide. The subsequent workup of the ozonide determines the final products.
Reductive workup: Using reagents such as dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield aldehydes or ketones. For this compound, this would produce cyclohexanone (B45756) and pentanal. youtube.com
Oxidative workup: Using hydrogen peroxide (H₂O₂) as the workup reagent will oxidize any initially formed aldehydes to carboxylic acids. In this case, the products would be cyclohexanone and pentanoic acid. masterorganicchemistry.com
Other functionalization reactions can also be performed on the alkenyl chain without cleaving it. For instance, radical additions can introduce a variety of functional groups.
Cascade and One-Pot Transformations Incorporating this compound
The structure of this compound is well-suited for cascade or one-pot reactions, where multiple bond-forming events occur in a single reaction vessel, often triggered by a single reagent or catalyst. nih.gov These processes are highly efficient as they reduce the number of synthetic steps and purification procedures.
An example of a potential cascade reaction could be initiated by an electrophilic addition to the double bond, which then triggers a cyclization and subsequent rearrangement. For instance, a Prins-type reaction with an aldehyde in the presence of a Lewis acid could lead to a complex polycyclic system in a single step. nih.gov
Biocatalytic cascades have also been explored for the transformation of cyclohexanol (B46403) and related structures into valuable products like ε-caprolactone or 1,6-hexanediol, often using engineered microorganisms in a one-pot setup. acs.orgnih.govnih.gov While not directly demonstrated for this compound, these studies highlight the potential for developing enzymatic cascades that could functionalize both the alcohol and the alkene moieties of the molecule.
Mechanistic Investigations of Novel Transformations
The investigation of reaction mechanisms is crucial for understanding and predicting the outcomes of chemical transformations. For this compound, mechanistic studies would focus on the nature of the intermediates and transition states involved in its reactions.
For instance, in the acid-catalyzed cyclization , a key mechanistic question would be the structure and stability of the carbocation intermediate. Computational studies could be employed to model the energies of different potential carbocation intermediates and the transition states leading to various spirocyclic products. Isotopic labeling studies could also provide evidence for the proposed pathways.
In cascade reactions , understanding the sequence of events is paramount. For example, in a hypothetical cascade involving an initial electrophilic attack followed by cyclization, it would be important to determine whether the steps are concerted or stepwise. Trapping experiments, where a reactive intermediate is intercepted by an external reagent, can be used to elucidate the reaction pathway.
The mechanism of hydroboration-oxidation is well-established, involving a concerted addition of the B-H bond across the C=C double bond, followed by oxidation with retention of configuration. wikipedia.org However, for a substrate like this compound, subtle stereoelectronic effects of the tertiary alcohol group on the reactivity and selectivity of the hydroboration step could be a subject of more detailed mechanistic investigation.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-[(1E)-1-Hexenyl]cyclohexanol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the molecule's connectivity and spatial arrangement.
¹H NMR for Proton Environment and Coupling Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments within the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, the vinylic protons of the hexenyl group are expected to resonate in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the double bond. The (E)-configuration of the double bond is characterized by a large coupling constant (J-value, typically 12-18 Hz) between the two vinylic protons. The protons of the cyclohexanol (B46403) ring would appear as a complex multiplet in the upfield region, while the hydroxyl proton would present as a broad singlet, the position of which can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic CH | 5.4 - 5.8 | Multiplet | - |
| Vinylic CH | 5.3 - 5.7 | Multiplet | - |
| Cyclohexyl CH₂ | 1.2 - 1.8 | Multiplet | - |
| Alkyl CH₂ (Hexenyl) | 1.9 - 2.2 | Multiplet | - |
| Alkyl CH₂ (Hexenyl) | 1.2 - 1.5 | Multiplet | - |
| Terminal CH₃ | 0.8 - 1.0 | Triplet | ~7 |
¹³C NMR for Carbon Skeleton Elucidation
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom attached to the hydroxyl group (C-OH) of the cyclohexanol ring is typically found in the range of δ 65-75 ppm. The sp² hybridized carbons of the hexenyl double bond would appear further downfield, generally between δ 120-140 ppm. The remaining sp³ hybridized carbons of the cyclohexyl and hexenyl chains would resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH (Cyclohexyl) | 70 - 75 |
| Vinylic C | 130 - 140 |
| Vinylic C | 125 - 135 |
| Cyclohexyl CH₂ | 25 - 40 |
| Alkyl CH₂ (Hexenyl) | 20 - 35 |
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the molecule's connectivity and stereochemistry. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons, simplifying the interpretation of both ¹H and ¹³C spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the C-OH of the cyclohexanol ring) and for piecing together the molecular fragments. youtube.com
COSY (Correlation Spectroscopy): The COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton-proton connectivity throughout the hexenyl chain and the cyclohexyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry, such as the (E)-configuration of the double bond. It shows correlations between protons that are close in space, regardless of whether they are directly bonded. For this compound, a NOESY experiment would show a correlation between the vinylic protons across the double bond, confirming their trans relationship.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can also reveal structural details through fragmentation analysis. scirp.org
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nist.gov The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak (M⁺) and various fragment ions. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.30 g/mol ). nist.govnih.gov Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (loss of an alkyl group adjacent to the oxygen). The fragmentation of the hexenyl and cyclohexyl moieties would also produce a characteristic pattern of fragment ions.
Table 3: Potential Fragment Ions in the EI-MS of this compound
| m/z | Possible Fragment | Description |
|---|---|---|
| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion |
| 164 | [C₁₂H₂₀]⁺ | Loss of H₂O |
| 99 | [C₆H₁₁O]⁺ | Cleavage of the hexenyl group |
| 83 | [C₆H₁₁]⁺ | Hexenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₂H₂₂O by matching the experimentally measured accurate mass to the calculated theoretical mass. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as an unsaturated alcohol.
The most distinguishable feature in the IR spectrum of an alcohol is the O-H stretching vibration. openstax.org For this compound, this appears as a strong and typically broad band in the region of 3400-3650 cm⁻¹. openstax.org The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. orgchemboulder.com
The presence of both saturated (cyclohexyl ring) and unsaturated (hexenyl chain) hydrocarbon portions gives rise to distinct C-H stretching absorptions. The sp³ C-H bonds of the cyclohexyl ring and the aliphatic part of the hexenyl chain show strong absorptions in the 2850-2960 cm⁻¹ range. openstax.orgpressbooks.pub In contrast, the vinylic =C-H bond of the hexenyl group exhibits a stretching vibration at a higher frequency, typically between 3020 and 3100 cm⁻¹. pressbooks.publibretexts.org
Further confirmation of the alkene functional group comes from the C=C stretching vibration, which is expected to produce an absorption band near 1650 cm⁻¹. pressbooks.publibretexts.org The (E)-configuration of the double bond influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹). The spectrum also features a C-O stretching band in the 1260-1050 cm⁻¹ range, which is characteristic of alcohols. orgchemboulder.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3400 - 3650 | Strong, Broad |
| =C-H (Alkene) | Stretch | 3020 - 3100 | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| C=C (Alkene) | Stretch | ~1650 | Medium to Weak |
| C-O (Alcohol) | Stretch | 1050 - 1260 | Strong |
Chromatographic Separation Techniques for Isomeric Purity Assessment
Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its isomeric purity. Gas chromatography and high-performance liquid chromatography are particularly powerful tools for these purposes.
Gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is a standard method for assessing the purity and performing quantitative analysis of volatile compounds like this compound. researchgate.netnih.gov The NIST Chemistry WebBook confirms the availability of GC data for this compound. nist.gov
For analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. In the case of analyzing cyclohexanol and related compounds, a common choice for the column is a nonpolar or medium-polarity phase, such as a HP-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. researchgate.net
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. researchgate.net The fragmentation pattern in GC-MS analysis provides further structural confirmation. The molecular ion peak for tertiary alcohols can be small or absent; however, characteristic fragmentation patterns, such as the loss of a water molecule ([M-18]), are often observed. whitman.edu
This compound possesses a chiral center at the C1 position of the cyclohexanol ring, meaning it can exist as a pair of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for separating such stereoisomers and determining the enantiomeric excess (ee) of a sample.
Research on the separation of similar allylic alcohols has shown that polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209), are highly effective. nih.govresearchgate.net For instance, columns like Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used for the resolution of various allylic alcohol enantiomers. nih.govresearchgate.net
Separations can be achieved using different mobile phase modes:
Normal-phase mode: Typically uses a mixture of a nonpolar solvent like n-hexane with a polar modifier such as ethanol (B145695) or 2-propanol. nih.govresearchgate.net
Polar-organic mode: Employs polar solvents like methanol (B129727) or acetonitrile, sometimes with modifiers like ethanol. nih.gov
The choice of mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers with a high resolution factor (Rs). nih.govresearchgate.net This technique is crucial for controlling the stereochemical outcome of asymmetric syntheses. nih.gov
| Parameter | Description | Example Condition |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Chiralpak AD-H nih.gov |
| Mobile Phase (Normal Phase) | Alkane with alcohol modifier | n-hexane/ethanol (70/30, v/v) nih.gov |
| Mobile Phase (Polar-Organic) | Polar protic or aprotic solvents | Methanol/ethanol (80:20) nih.gov |
| Flow Rate | Rate at which mobile phase passes through the column | 0.8 - 1.2 mL/min nih.govresearchgate.net |
| Detection | Method for visualizing the separated compounds | UV-Vis Detector (e.g., at 254 nm) researchgate.net |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a single crystal of this compound can be grown, this technique can unambiguously establish its molecular geometry, including bond lengths, bond angles, and the relative configuration of all stereocenters.
Theoretical and Computational Investigations of 1 1e 1 Hexenyl Cyclohexanol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying medium-sized organic molecules. nih.gov DFT calculations are instrumental in exploring the fundamental properties of 1-[(1E)-1-Hexenyl]cyclohexanol.
The structural flexibility of this compound arises from the chair-boat-twist conformations of the cyclohexanol (B46403) ring and the rotation around the C-C single bonds of the hexenyl chain. A thorough conformational analysis using DFT, for instance with the B3LYP functional and a suitable basis set like 6-31G(d), would identify the various stable conformers and their relative energies.
The primary conformational consideration for the cyclohexanol ring is the orientation of the bulky 1-hexenyl group and the hydroxyl group, which can be either axial or equatorial. Generally, bulky substituents on a cyclohexane (B81311) ring are more stable in the equatorial position to minimize steric hindrance. In the case of this compound, the 1-hexenyl group is expected to strongly prefer the equatorial position. The hydroxyl group at the same carbon (C1) would then be in the axial position. Flipping of the ring would place the large hexenyl group in the more sterically hindered axial position, a conformation expected to be significantly higher in energy.
Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the π-electrons of the double bond in the hexenyl chain could also influence conformational preference and stability. DFT calculations would precisely quantify these energy differences.
Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical yet plausible data based on typical energy differences found in substituted cyclohexanes.
| Conformer | Hexenyl Group Orientation | OH Group Orientation | Relative Energy (kcal/mol) | Predicted Boltzmann Population (298 K) |
| A | Equatorial | Axial | 0.00 | ~99% |
| B | Axial | Equatorial | > 5.00 | <1% |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, critical for predicting chemical behavior. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond of the hexenyl group. The LUMO, the lowest energy empty orbital, would likely be an antibonding π* orbital associated with this same double bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions, making it more reactive. nih.gov DFT calculations can accurately predict the energies of these orbitals and the magnitude of the gap. The presence of the hydroxyl group, an electron-donating group, would be expected to raise the energy of the HOMO and LUMO, potentially narrowing the gap compared to an unsubstituted hexenylcyclohexane. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p)) Illustrative data based on typical values for unsaturated alcohols.
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 | π orbital of the C=C double bond |
| LUMO | +1.5 | π* orbital of the C=C double bond |
| HOMO-LUMO Gap | 8.0 | Indicator of chemical stability |
DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). rsc.org For this compound, a key reaction is acid-catalyzed dehydration, which could lead to various diene products. nsf.gov This reaction would proceed via protonation of the hydroxyl group, making it a good leaving group (water). libretexts.org The subsequent loss of water would form a tertiary carbocation.
DFT calculations can model this entire pathway, calculating the activation energies for each step. acs.org For example, the transition state for the water departure would be located, and its structure would reveal the geometry of the molecule at the peak of the energy barrier. Following carbocation formation, the TS for the elimination of a proton from an adjacent carbon can be calculated to predict the regioselectivity of double bond formation, and thus the final product distribution. Isomerization of the allylic alcohol could also be studied, with DFT helping to understand the reaction barriers with or without a catalyst. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule moves, vibrates, and interacts with its environment.
In a polar solvent like ethanol (B145695) or water, MD simulations would highlight the formation and lifetime of intermolecular hydrogen bonds between the solvent and the molecule's hydroxyl group. rsc.orgacs.org These simulations can also illustrate the hydrophobic interactions between the hydrocarbon portions (cyclohexane ring and hexenyl chain) and the solvent. nih.gov Such studies are critical for understanding solubility and how the solvent might influence conformational equilibria and reaction kinetics. The simulations would track the trajectory of each atom over time, providing a detailed movie of molecular motion and interaction. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, can predict various spectroscopic properties with a useful degree of accuracy. researchgate.net For this compound, calculating the ¹H and ¹³C NMR chemical shifts is a prime example. researchgate.net Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding of each nucleus can be computed and then converted to a chemical shift by referencing it against a standard like tetramethylsilane (B1202638) (TMS). nih.gov
Comparing these predicted spectra with experimentally obtained data serves as a powerful validation of the computed lowest-energy conformation. dntb.gov.ua If the calculated and experimental shifts match well, it provides strong evidence that the computed structure is the correct one. Discrepancies can point to the presence of other conformers or incorrect structural assignments. Vibrational frequencies (IR spectroscopy) can also be calculated and compared to experimental spectra.
Table 3: Hypothetical Comparison of Experimental vs. DFT-Predicted ¹³C NMR Shifts This table illustrates the expected level of agreement between calculated and experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-DFT) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C1 (C-OH) | 74.5 | 74.2 | +0.3 |
| C2 (vinyl) | 135.2 | 134.9 | +0.3 |
| C3 (vinyl) | 129.8 | 129.6 | +0.2 |
| C4 (cyclohexyl) | 37.1 | 36.9 | +0.2 |
| C5 (cyclohexyl) | 25.8 | 25.7 | +0.1 |
| C6 (cyclohexyl) | 22.4 | 22.3 | +0.1 |
Structure-Reactivity Relationship Elucidation
By systematically modifying the structure of this compound in silico and calculating the resulting properties, a clear structure-reactivity relationship can be established. The reactivity of allylic alcohols is influenced by factors such as steric hindrance around the hydroxyl group and the electronic nature of the double bond. fiveable.mebritannica.com
For instance, computational studies could explore how changing the length of the alkyl chain (e.g., from hexenyl to butenyl) or adding substituents to the cyclohexane ring affects the HOMO-LUMO gap, the stability of a potential carbocation intermediate, or the activation energy for a specific reaction. researchgate.net This allows for a rational prediction of how structural changes will impact chemical behavior, a valuable asset in designing molecules with specific desired properties. For example, adding electron-withdrawing groups would likely stabilize the molecule, increase the HOMO-LUMO gap, and decrease its reactivity in electrophilic additions. Conversely, electron-donating groups would be expected to have the opposite effect. researchgate.net
Applications of 1 1e 1 Hexenyl Cyclohexanol in Specialized Chemical Synthesis
A Pivotal Intermediate in Complex Molecule Construction
The strategic placement of a hydroxyl group and a double bond makes 1-[(1E)-1-Hexenyl]cyclohexanol a powerful building block in organic synthesis. These functional groups allow for a wide range of chemical transformations, enabling chemists to elaborate the molecule into more intricate and valuable structures.
A Precursor to Natural Products
While direct evidence of this compound's use as a precursor in the total synthesis of specific natural products is not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The cyclohexanol (B46403) moiety is a common feature in many biologically active molecules. For example, cyclohexanol itself is a known constituent of certain natural products and serves as a precursor in the synthesis of other important chemicals. chemicalbook.comnih.gov The ability to introduce a hexenyl group onto this ring system provides a synthetic handle for further elaboration, a common strategy in the synthesis of complex natural products.
A Building Block for Agrochemicals and Fine Chemicals
The broader class of cyclohexanol derivatives sees extensive use in the manufacturing of a variety of chemicals, including those for agricultural applications. Cyclohexanol and its related compounds are intermediates in the production of pesticides and other agrochemicals. The lipophilic nature of the hexenyl and cyclohexyl groups in this compound can be advantageous in designing active ingredients for agrochemical formulations, potentially influencing their interaction with biological targets and their environmental persistence.
In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, cyclohexanol derivatives play a significant role. chemicalbook.com They are used in the synthesis of pharmaceuticals, fragrances, and other high-value products. The specific structure of this compound, with its defined stereochemistry at the double bond, makes it an attractive starting material for the stereoselective synthesis of complex chiral molecules.
Development of Novel Polymer and Material Precursors
The reactivity of the hydroxyl and vinyl groups in this compound makes it a candidate for the development of new polymers and materials. The hydroxyl group can be used for esterification or etherification reactions to create monomers for polyesters and polyethers. The double bond can participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations, to form polymers with unique properties. The incorporation of the bulky cyclohexyl group into a polymer backbone can influence its thermal properties, rigidity, and solubility.
For instance, cyclohexanol is a key precursor in the production of nylon, a widely used polymer. chemicalbook.comed.gov While not a direct monomer, its conversion to adipic acid is a critical step in the synthesis of nylon 6,6. This highlights the potential of cyclohexanol derivatives to serve as foundational molecules for industrially significant materials.
Catalyst Ligand or Organocatalyst Scaffold Development
The development of new catalysts is a cornerstone of modern chemical synthesis, and small organic molecules, known as organocatalysts, have emerged as a powerful tool. scienceopen.comyoutube.com The chiral nature of many cyclohexanol derivatives makes them attractive scaffolds for the design of new catalyst ligands and organocatalysts for asymmetric reactions.
While there is no specific mention in the searched literature of this compound being used for this purpose, its structural features are amenable to such applications. The hydroxyl group can be functionalized to create a coordinating site for a metal catalyst, or the entire molecule could be modified to act as a chiral organocatalyst. The development of proline-based organocatalysts, for example, demonstrates how readily available chiral molecules can be transformed into highly effective catalysts for enantioselective reactions. youtube.com
Probes for Mechanistic Organic Chemistry Studies
Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to controlling its outcome. Molecules with specific structural and reactive features can be used as probes to elucidate these mechanisms. This compound, with its distinct functional groups, has the potential to be used in such studies. nist.gov For example, the reactivity of the allylic alcohol moiety could be investigated in various chemical transformations, providing insights into reaction intermediates and transition states.
Mechanistic studies often employ techniques like kinetic analysis and product identification to piece together the reaction pathway. researchgate.net The well-defined structure of this compound would allow for clear identification of products and could simplify the interpretation of kinetic data.
Future Directions and Emerging Research Avenues
Innovations in Asymmetric Synthesis of Complex Cyclohexanol (B46403) Derivatives
The creation of chiral molecules with high enantioselectivity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. chiralpedia.com The asymmetric synthesis of complex cyclohexanol derivatives, including structures related to 1-[(1E)-1-Hexenyl]cyclohexanol, is a field ripe with innovation.
Recent breakthroughs have focused on the development of novel chiral catalysts and synthetic methodologies. chiralpedia.comfrontiersin.org For instance, catalytic asymmetric Meisenheimer rearrangements have emerged as a powerful tool for the stereospecific synthesis of tertiary allylic alcohols. nih.govnih.govresearcher.life This method has proven effective even when the substituents around the newly formed stereocenter have similar steric bulk, a common challenge in asymmetric synthesis. nih.govnih.govresearcher.life Another significant advancement is the use of dual-catalysis systems, where two distinct catalysts work in synergy to improve reaction efficiency and enantioselectivity. chiralpedia.com
Researchers are also exploring the enantioselective desymmetrization of prochiral cyclohexadienones to construct complex cyclohexanone-containing molecules, which can be precursors to cyclohexanol derivatives. researchgate.net These methods provide access to enantiomerically enriched building blocks that are crucial for the synthesis of bioactive natural products. researchgate.net The development of more robust and selective catalysts for asymmetric hydrogenation and other transformations continues to expand the toolkit for creating chiral cyclohexanol derivatives with high precision. chiralpedia.com
Exploration of Novel Catalytic Dehydrogenation/Functionalization Strategies
Catalytic dehydrogenation offers a green and efficient pathway to functionalize alcohols like this compound. This strategy avoids the use of stoichiometric oxidants, reducing waste and improving atom economy. acs.org A novel "dehydrogenation-amination-dehydrogenation" strategy has been developed for the synthesis of anilines from cyclohexanol using platinum-based catalysts. colab.wsresearchgate.net This approach demonstrates the potential for converting simple alcohols into valuable aromatic amines through a sustainable process. colab.ws
The reversible dehydrogenation of alcohols is another area of active research, with implications for energy storage. pnas.org Bifunctional catalysts that can mediate both hydrogenation and dehydrogenation are being developed to simplify energy storage and generation processes. pnas.org For allylic alcohols, iron-catalyzed transfer hydrogenation using isopropanol (B130326) as a hydrogen donor provides a simple and efficient method for selective reduction. acs.org
Furthermore, gold(I) and palladium(II) catalysts have been employed for the dehydrative lactonization of allylic alcohols, providing a direct route to butenolides and other valuable lactones. acs.org These catalytic systems offer high selectivity and avoid competing side reactions. acs.org The exploration of new catalyst systems and reaction conditions for the dehydrogenation and subsequent functionalization of cyclohexanol derivatives will continue to be a vibrant area of research.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction pathways. rsc.org For a molecule like this compound, computational modeling can provide deep insights into its reactivity and the mechanisms of its formation and transformation.
Advanced computational methods, such as multiconfigurational pair-density functional theory (MC-PDFT), are being used to model the photochemistry of organic and biological systems with greater accuracy. rsc.org These methods can help in understanding the effects of solvents and other environmental factors on reaction pathways. rsc.org For asymmetric synthesis, computational models can predict the enantioselectivity of a given catalyst and substrate, guiding the experimental efforts towards the most promising systems.
Computer-aided synthesis planning (CASP) tools are also being developed to propose retrosynthetic pathways and reaction conditions for target molecules. mit.edu While still requiring human expertise, these tools can accelerate the discovery of new synthetic routes. mit.edu As computational power and theoretical models continue to improve, predictive chemistry will play an increasingly important role in the design of efficient and selective syntheses of complex molecules like this compound and its derivatives.
Sustainable and Scalable Synthetic Methodologies for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and related compounds, this translates to a focus on atom economy, the use of renewable feedstocks, and the reduction of waste.
One promising approach is the use of mechanochemistry, which employs mechanical force to drive chemical reactions, often in the absence of a solvent. nih.gov A mechanochemical method for the allylation of aldehydes and ketones using a potassium allyltrifluoroborate salt has been developed, offering a green alternative to traditional methods. nih.gov Another sustainable strategy involves the use of deep eutectic solvents (DESs) as metal-free promoters for the allylic alkylation of amines with allylic alcohols. rsc.org This method operates under mild conditions and avoids the use of toxic metal catalysts. rsc.org
The direct coupling of alkynes with methanol (B129727), an abundant and renewable C1 feedstock, catalyzed by nickel, provides an atom- and step-economical route to allylic alcohols. rsc.org Furthermore, the use of solid acid catalysts for the hydration of cyclohexene (B86901) to produce cyclohexanol is being explored as a more environmentally friendly alternative to traditional methods. google.com The development of such sustainable and scalable methodologies will be crucial for the industrial application of this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. fu-berlin.deresearchgate.net The integration of flow chemistry with automated synthesis platforms is revolutionizing the way complex molecules are synthesized. researchgate.net
Automated platforms can perform multistep syntheses with minimal human intervention, significantly reducing the time and resources required for process development and optimization. mit.edursc.org These systems can be configured to perform a wide range of chemical transformations and can be integrated with in-line analytical techniques for real-time monitoring and control. mit.edufu-berlin.de The modularity of flow systems allows for the easy combination of different reaction units to create complex synthetic sequences. fu-berlin.de
For the synthesis of this compound and its derivatives, flow chemistry can enable the safe handling of reactive intermediates and the precise control of reaction parameters to maximize yield and selectivity. Automated platforms can be used to rapidly screen different catalysts and reaction conditions, accelerating the discovery of optimal synthetic routes. mit.edu The combination of flow chemistry and automation holds the key to the efficient and reliable production of complex molecules on both laboratory and industrial scales. researchgate.net
Q & A
Q. What are the key synthetic routes for preparing 1-[(1E)-1-Hexenyl]cyclohexanol?
A common method involves the Grignard reaction between (E)-1-hexenyl magnesium bromide and cyclohexanone. The reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by acidic workup to yield the tertiary alcohol. For example, analogous syntheses (e.g., 1-(A4-pentenyl)cyclohexanol) achieved 25% yield under optimized conditions (114–116°C, 7 mmHg) . Key steps include controlling reaction stoichiometry, temperature, and purification via vacuum distillation.
Q. How can the structure of this compound be confirmed experimentally?
Combined spectroscopic techniques are essential:
- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and alkene (C=C stretch ~1640 cm⁻¹) functional groups .
- GC/MS : Confirm molecular ion peaks (e.g., molecular formula C₁₂H₂₂O, MW 182.3 g/mol) and fragmentation patterns .
- NMR : Assign stereochemistry of the (E)-configured hexenyl group using coupling constants (e.g., ¹H NMR trans-vicinal coupling ~12–18 Hz) .
Q. What are the primary chemical reactions of this compound under acidic or oxidative conditions?
The cyclohexanol moiety undergoes typical alcohol reactions:
- Dehydration : Concentrated H₂SO₄ catalyzes elimination to form cyclohexene derivatives, with regioselectivity influenced by steric effects .
- Oxidation : Tertiary alcohols are resistant to common oxidants (e.g., CrO₃), but the hexenyl chain may undergo oxidation via ozonolysis or epoxidation .
Advanced Research Questions
Q. How can multivariate statistical methods optimize reaction conditions for derivatizing this compound?
The Box-Behnken design (a response surface methodology) efficiently optimizes variables (e.g., temperature, catalyst loading, molar ratios). For example, in analogous cyclohexanol alkylation, this approach reduced experimental runs by 50% while identifying optimal conditions (e.g., 60% perchloric acid catalyst, 2-hour reaction time) . Key steps include:
- Defining variable ranges (e.g., 60–100°C, 1:1–1:3 substrate ratio).
- Generating polynomial models to predict yield and selectivity.
- Validating models with confirmation experiments .
Q. What mechanistic insights explain the stereochemical outcomes of this compound in spirocyclic syntheses?
Spirocyclic products form via intramolecular cyclization of intermediates. For example, acetolysis of 1-(A4-pentenyl)cyclohexanol generates spiro[5.5]jundecyl derivatives through a carbocation rearrangement mechanism. The (E)-hexenyl group’s geometry influences transition-state sterics, favoring specific ring-closure pathways. Computational modeling (e.g., DFT) can validate proposed intermediates .
Q. How do solvent and catalyst selection impact the catalytic hydration of cyclohexene derivatives to cyclohexanol analogs?
In indirect hydration (e.g., cyclohexene → cyclohexanol via formic acid esterification followed by hydrolysis), reactive distillation improves conversion (>99%) by removing water continuously. Key factors:
Q. What thermodynamic data are critical for modeling phase behavior in this compound systems?
Vapor pressure, heat capacity, and density data are essential for process simulations. For cyclohexanol derivatives, NIST datasets provide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
